FSP-1 FSP-1 FSP-1 is an anticoagulant of irreversible inhibitor of serine proteinase α-thrombine type. Fluorocontaining phosphonate,synthetised Irreversible anti-coagulant: King=9.2 x 10-4 mol-1 min-1.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196760
InChI:
SMILES:
Molecular Formula: C17H24F6NO5PS
Molecular Weight: 499.4 g/mol

FSP-1

CAS No.:

Cat. No.: VC0196760

Molecular Formula: C17H24F6NO5PS

Molecular Weight: 499.4 g/mol

Purity: ≥ 99% (NMR)

* For research use only. Not for human or veterinary use.

FSP-1 -

Molecular Formula C17H24F6NO5PS
Molecular Weight 499.4 g/mol

Structural and Biochemical Features of FSP1

Domain Architecture and Catalytic Sites

FSP1 belongs to the apoptosis-inducing factor (AIF) family and shares structural homology with NADH oxidoreductases. Crystal structures of Gallus gallus FSP1 reveal three distinct domains (Fig. 1a–c) :

  • FAD-binding domain (FBD): Residues 12–141 and 241–318 form a Rossmann fold that harbors flavin adenine dinucleotide (FAD), essential for electron transfer.

  • NAD(P)H-binding domain (NBD): Residues 142–240 adopt a Rossmann fold for NAD(P)H coordination, enabling hydride transfer to FAD.

  • C-terminal domain (CTD): Residues 319–373 mediate functional dimerization and stabilize two active sites: one for ubiquinone reduction and another for FAD hydroxylation .

The dimeric configuration of FSP1 is critical for its enzymatic activity. Mutagenesis studies show that disrupting the CTD abolishes both ubiquinone reductase activity and ferroptosis suppression .

Table 1: Structural Domains of FSP1

DomainResiduesFunction
FAD-binding domain12–141, 241–318Binds FAD; facilitates electron transfer
NAD(P)H-binding domain142–240Coordinates NAD(P)H for hydride transfer
C-terminal domain319–373Mediates dimerization; stabilizes active sites

Molecular Mechanisms of Ferroptosis Suppression

The FSP1-CoQ10-NAD(P)H Axis

FSP1 localizes to the plasma membrane via N-terminal myristoylation and reduces ubiquinone (CoQ10) to ubiquinol, a radical-trapping antioxidant that prevents lipid peroxidation . This activity operates independently of glutathione peroxidase 4 (GPX4), the canonical ferroptosis suppressor:

FSP1+NAD(P)H+CoQ10FSP1+NAD(P)++CoQ10H2\text{FSP1} + \text{NAD(P)H} + \text{CoQ}_{10} \rightarrow \text{FSP1} + \text{NAD(P)}^+ + \text{CoQ}_{10}\text{H}_2

CoQ10H2 directly neutralizes lipid peroxyl radicals (LOO- ) in cell membranes, terminating peroxidation chain reactions . Genetic ablation of FSP1 sensitizes cells to ferroptosis inducers (e.g., erastin, RSL3), even in GPX4-proficient backgrounds .

Secondary Antioxidant Pathways

Beyond CoQ10 reduction, FSP1 engages in parallel cytoprotective mechanisms:

  • FAD hydroxylation: FSP1 converts FAD to 6-hydroxy-FAD in an oxygen-dependent reaction, generating hydrogen peroxide (H2O2) as a byproduct . While H2O2 is typically pro-oxidant, subtoxic levels may activate Nrf2-dependent antioxidant genes (e.g., HMOX1, SQSTM1) .

  • Nrf2 activation: Extracellular FSP1 secreted by podocytes induces Nrf2 nuclear translocation in renal tubular cells, upregulating glutathione synthesis and ROS detoxification enzymes .

Tissue-Specific Roles of FSP1

Renal Protection

In cisplatin-induced nephrotoxicity models, podocyte-derived FSP1 mitigates tubular injury by:

  • Elevating reduced glutathione (GSH) by 1.8-fold .

  • Reducing ROS production by 40% in proximal tubular cells .

  • Decreasing cisplatin-induced cell death by 55% via Nrf2-dependent pathways .

Transgenic mice with podocyte-specific FSP1 expression exhibit attenuated tubular necrosis and inflammatory infiltrates, underscoring its renoprotective role .

Cardiac Remodeling

In pressure-overloaded myocardium, FSP1 is upregulated in:

  • Vascular smooth muscle cells: 17% of FSP1+ cells in hypertrophic hearts are CD31+ endothelial cells, while 13% are CD45+ hematopoietic cells .

  • Myofibroblasts: Only 8.4% of FSP1+ cells express α-smooth muscle actin (α-SMA), challenging its specificity as a fibroblast marker .

Notably, FSP1+ cells in infarcted hearts peak at 7 days post-injury, coinciding with the proliferative phase of scar formation .

Table 2: FSP1+ Cell Populations in Cardiac Tissues

Cell TypePercentage in Pressure-Overloaded HeartPercentage in Infarcted Heart
Endothelial cells17%12%
Hematopoietic cells13%28%
Myofibroblasts8.4%15%
Unidentified60%40%

FSP1 in Cancer Biology and Therapy

Ferroptosis Resistance

FSP1 expression correlates with ferroptosis resistance in >60% of cancer cell lines screened . Mechanistically, FSP1:

  • Sustains CoQ10H2 levels under GPX4 inhibition.

  • Compensates for GPX4 loss in diffuse large B-cell lymphoma and renal cell carcinoma .

Inhibitor Development

First-generation FSP1 inhibitors (e.g., iFSP1) bind a hydrophobic pocket near the FAD/NAD(P)H interface, blocking CoQ10 reduction . Second-generation inhibitors targeting the NAD(P)H-binding site show cross-species efficacy, suppressing FSP1 in murine and human xenografts .

Table 3: FSP1 Inhibitors and Mechanisms

InhibitorTarget SiteIC₅₀Species Specificity
iFSP1FAD/NAD(P)H interface98 nMHuman-specific
Compound 2aNAD(P)H-binding pocket12 nMPan-species

Controversies and Unresolved Questions

Cell-Type Specificity

While initially proposed as a fibroblast-specific marker, FSP1 is expressed in:

  • Metastatic cancer cells (upregulated 5-fold in invasive fronts) .

  • Myeloid cells (28% of FSP1+ cells in infarcts are CD11b+ macrophages) .

  • Vascular smooth muscle cells (intense staining in hypertensive arterioles) .

This pleiotropy complicates lineage-tracing studies and therapeutic targeting.

Dual Roles in Redox Signaling

FSP1’s capacity to generate H2O2 suggests context-dependent roles:

  • Pro-survival: Low H2O2 fluxes activate Nrf2.

  • Pro-death: Sustained H2O2 production may exacerbate oxidative damage.

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